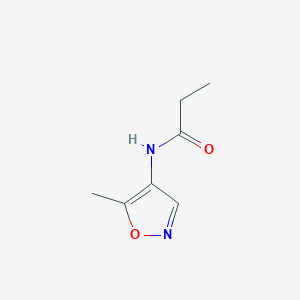
N-(5-Methylisoxazol-4-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-4-isoxazolyl)propionamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the isoxazole ring imparts unique chemical properties to N-(5-methyl-4-isoxazolyl)propionamide, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-isoxazolyl)propionamide typically involves the reaction of 5-methylisoxazole with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable amine . The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of N-(5-methyl-4-isoxazolyl)propionamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-methyl-4-isoxazolyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperature.
Substitution: Halogens, alkyl groups; conditionspresence of catalysts such as Lewis acids, elevated temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-(5-methyl-4-isoxazolyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(5-methyl-4-isoxazolyl)propionamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory effects. The molecular pathways involved include the inhibition of prostaglandin synthesis and modulation of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Parecoxib: A selective COX-2 inhibitor used for pain management.
Celecoxib: Another COX-2 inhibitor with anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor previously used for pain relief but withdrawn due to safety concerns.
Uniqueness
N-(5-methyl-4-isoxazolyl)propionamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
100499-64-7 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-7(10)9-6-4-8-11-5(6)2/h4H,3H2,1-2H3,(H,9,10) |
Clé InChI |
ZNLWTSGIUNYWLW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(ON=C1)C |
SMILES canonique |
CCC(=O)NC1=C(ON=C1)C |
Synonymes |
Propanamide, N-(5-methyl-4-isoxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















